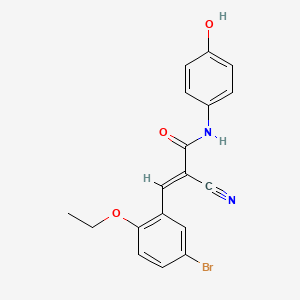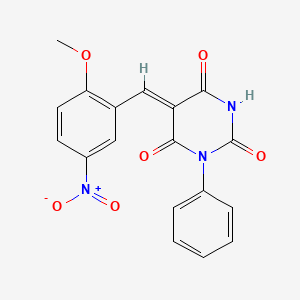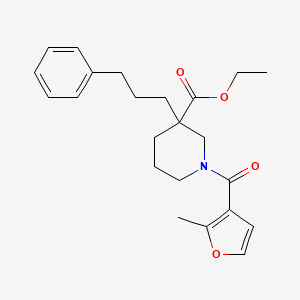![molecular formula C24H27N3O3 B6016331 {1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6016331.png)
{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological properties, including antiviral and antitumoral activity . This specific compound is part of a new series of derivatives that were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
Synthesis Analysis
The synthesis of this compound was carried out in excellent yields via a one-pot, four-component method using readily available starting materials . The process involved starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is connected to a triazole ring, further connected to a dihydrothiadiazine moiety .
Chemical Reactions Analysis
The chemical reactions of this compound have not been explicitly mentioned in the retrieved papers. However, it is known that pyrazole derivatives can undergo a variety of reactions, including reactions with primary amines accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have not been explicitly mentioned in the retrieved papers. However, it is known that pyrazole derivatives are generally soluble in water and other polar solvents .
Mechanism of Action
The mechanism of action of this compound, particularly its antitumoral activity, is due to the inhibition of tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to the prevention of cancer cell proliferation.
Future Directions
The future directions for this compound could involve further exploration of its biological properties, particularly its antiviral and antitumoral activity . Additionally, subtle structural variations on the phenyl moiety could be explored to tune biological properties toward antiviral or antitumoral activity .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-[3-(6-methoxynaphthalene-2-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-11-17(2)27(25-16)15-23(28)26-10-4-5-21(14-26)24(29)20-7-6-19-13-22(30-3)9-8-18(19)12-20/h6-9,11-13,21H,4-5,10,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTNRFQHZKEVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B6016250.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)


![2-(4-ethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6016285.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6016304.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B6016308.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6016332.png)
![methyl 5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6016339.png)
![2-[4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B6016344.png)
![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-5-(methylthio)benzamide](/img/structure/B6016351.png)
![2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6016355.png)